![molecular formula C9H6N4O3 B5885573 5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine, commonly known as FIIN-3, is a small molecule inhibitor that has been extensively researched in recent years. It is primarily used in the field of oncology due to its potential as a cancer treatment.
Mecanismo De Acción
FIIN-3 works by inhibiting the activity of the AKT pathway, which is a key signaling pathway involved in cell survival and proliferation. Specifically, FIIN-3 binds to the ATP-binding pocket of AKT, preventing it from phosphorylating downstream targets. This leads to a decrease in cell survival and an increase in apoptosis.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the AKT pathway, it has also been shown to inhibit the activity of other kinases, including the p70 ribosomal protein S6 kinase (S6K) and the mitogen-activated protein kinase (MAPK) pathway. Studies have also shown that FIIN-3 can induce autophagy, a process by which cells break down and recycle damaged or unwanted components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FIIN-3 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, its specificity for the AKT pathway makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using FIIN-3 is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on FIIN-3. One area of interest is the development of more potent and selective inhibitors of the AKT pathway. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in using FIIN-3 as a tool for studying the role of the AKT pathway in other diseases, such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of FIIN-3 involves a multistep process that begins with the reaction of 2-furoic acid with hydroxylamine to form 2-furoyl hydroxylamine. This compound is then reacted with ethyl oxalyl chloride to produce 5-(2-furyl)-3-isoxazolyl isocyanate. The final step involves reacting this compound with 2-aminobenzimidazole to produce FIIN-3.
Aplicaciones Científicas De Investigación
FIIN-3 has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a role in the development and progression of many types of cancer. Studies have also shown that FIIN-3 can induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c10-9-12-11-8(15-9)5-4-7(16-13-5)6-2-1-3-14-6/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZOBOAHBSPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C3=NN=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
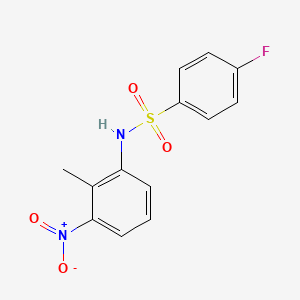

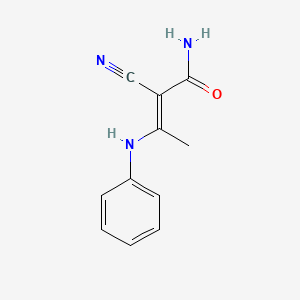
![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
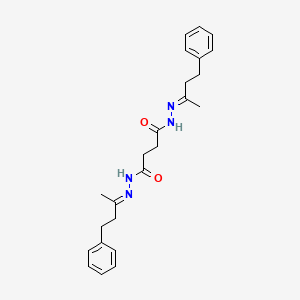
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)

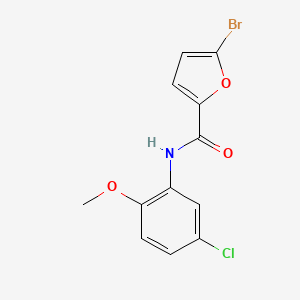
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)
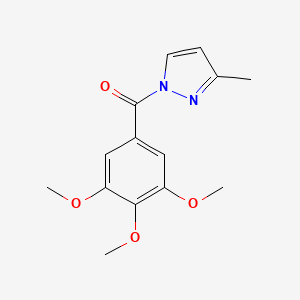
![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)